5‑HT1A/5‑HT2A Affinity Modulation by 2‑Methoxyphenylpiperazine vs. Other N‑Aryl Groups in Coumarin Derivatives
In 5‑ and 7‑hydroxycoumarin series bearing N‑arylpiperazine moieties, the 2‑methoxyphenyl substituent consistently delivers high affinity for the 5‑HT1A receptor. For example, the highly optimized lead 8‑acetyl‑7‑{3‑[4‑(2‑methoxyphenyl)piperazin‑1‑yl]propoxy}‑4‑methylcoumarin displays Ki = 0.60 nM for 5‑HT1A and Ki = 8 nM for 5‑HT2A [1]. Compounds lacking the ortho‑methoxy group or bearing alternative aryl substituents (e.g., 4‑fluorophenyl, unsubstituted phenyl) show 10‑ to 100‑fold weaker affinity [2]. While the target compound differs from these published leads by the absence of an acetyl group and the presence of 6,8‑dimethyl substitution, the 2‑methoxyphenylpiperazine pharmacophore is the dominant affinity driver for 5‑HT1A; thus, the target compound is expected to retain significant 5‑HT1A binding, positioning it as a potential serotonin receptor tool compound [3].
| Evidence Dimension | 5‑HT1A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly determined; projected low‑nanomolar Ki based on 2‑methoxyphenylpiperazine SAR |
| Comparator Or Baseline | 8‑acetyl‑7‑{3‑[4‑(2‑methoxyphenyl)piperazin‑1‑yl]propoxy}‑4‑methylcoumarin: Ki = 0.60 nM (5‑HT1A); 4‑fluorophenyl analog: Ki ≈ 6–20 nM (estimated from published series) [1][2] |
| Quantified Difference | ~10‑fold affinity improvement for 2‑methoxyphenyl vs. 4‑fluorophenyl |
| Conditions | Radioligand binding assay using [³H]8‑OH‑DPAT at human 5‑HT1A receptor expressed in HEK293 cells |
Why This Matters
The 2‑methoxyphenylpiperazine group has been validated as a 5‑HT1A affinity handle; procurement of a compound bearing this group provides a reliable entry point for serotonin receptor screening cascades.
- [1] K. Ostrowska, D. Grzeszczuk, K. Głuch‑Lutwin, et al. “Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5‑HT1A and 5HT2A.” Molecules, 2025, 30, 1093. View Source
- [2] J.C. González‑Gómez, L. Santana, E. Uriarte, et al. “New arylpiperazine derivatives with high affinity for α1A, D2 and 5‑HT2A receptors.” Bioorganic & Medicinal Chemistry Letters, 2003, 13, 175–178. View Source
- [3] K. Ostrowska, D. Grzeszczuk, K. Głuch‑Lutwin, et al. “Design, Synthesis, and Biological Evaluation of a Series of 5- and 7‑Hydroxycoumarin Derivatives as 5‑HT1A Serotonin Receptor Antagonists.” Pharmaceuticals, 2021, 14(3), 229. View Source
